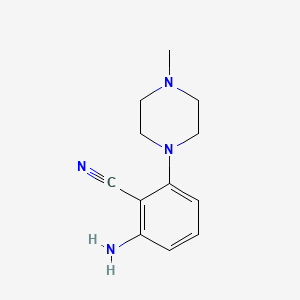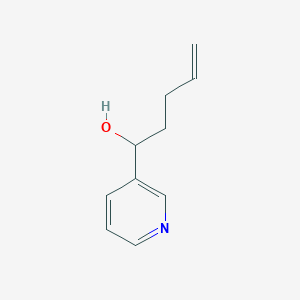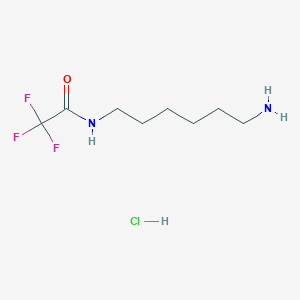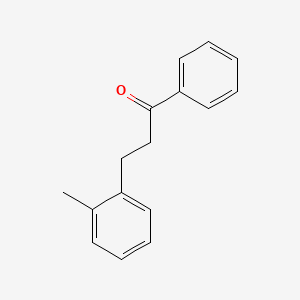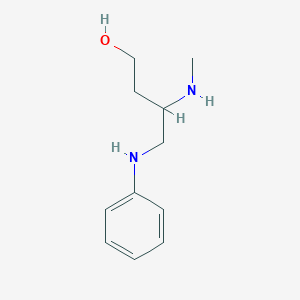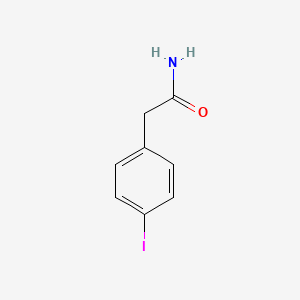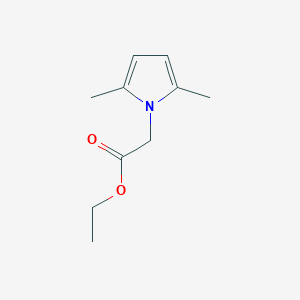
2,5-二甲基吡咯-1-乙酸乙酯
科学研究应用
合成和抗炎潜力
2,5-二甲基吡咯-1-乙酸乙酯在抗炎剂的合成中起着至关重要的作用。在 Ross 和 Sowell (1987) 的一项研究中,合成了一系列 3-取代的 2-氨基-4,5-二甲基吡咯-1-乙酸衍生物,其中各种化合物的缩合产生了 3-取代的 2-氨基-4,5-二甲基吡咯-1-乙酸乙酯。然后将该化合物水解以生成相应的羧酸,从而产生抗炎剂 (Ross 和 Sowell,1987)。
动态核磁共振研究和阻转异构现象
Yavari、Nasiri 和 Djahaniani (2005) 探索了 2-芳基氨基-2-氧代乙酸乙酯与乙酰基二羧酸二甲酯在三苯基膦存在下的反应。该反应产生了二甲基 1-芳基-4-乙氧基-5-氧代-2,5-二氢-1H-吡咯-2,3-二羧酸酯,这些化合物的动态核磁共振研究揭示了围绕 N-芳基单键旋转的高能垒,导致可观察到的阻转异构现象 (Yavari、Nasiri 和 Djahaniani,2005)。
氧化研究
Cirrincione 等人(1987)尝试制备 3-氨基-2,5-二甲基吡咯-4-羧酸乙酯,结果分离出 2-羟基-2H-吡咯。他们的研究提供了对这些化合物氧化过程的见解,并有助于更好地理解类似结构的化学行为 (Cirrincione 等人,1987)。
氢键模式
Senge 和 Smith (2005) 研究了 2,4-二甲基吡咯衍生物中的氢键模式。他们的工作涉及诸如 4-(2-乙氧羰基-2-羟基丙烯酰基)-3,5-二甲基吡咯-2-羧酸乙酯之类的化合物,为这些化合物的晶体和分子结构提供了宝贵的见解,有助于更深入地了解它们的化学性质 (Senge 和 Smith,2005)。
药物应用中的振动贡献研究
Amalanathan 等人(2015)强调了相关化合物 2-(4-苯甲酰基-2,5-二甲基苯氧基)乙酸乙酯的药物意义。通过 FTIR 和 FT-拉曼分析以及 DFT 计算,他们探索了分子的振动贡献,揭示了其电子结构和潜在药物活性的见解 (Amalanathan 等人,2015)。
作用机制
未来方向
属性
IUPAC Name |
ethyl 2-(2,5-dimethylpyrrol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-4-13-10(12)7-11-8(2)5-6-9(11)3/h5-6H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSGYPGAZRLNRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512474 | |
| Record name | Ethyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,5-dimethylpyrrole-1-acetate | |
CAS RN |
5044-21-3 | |
| Record name | Ethyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1611552.png)


![Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one](/img/structure/B1611555.png)
![Spiro[3.3]heptan-1-one](/img/structure/B1611556.png)

